Methyl 2-methoxy-6-(methylamino)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-7-5-4-6(9(12)14-3)8(11-7)13-2/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXMKQYEBDPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444691 | |
| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187480-13-3 | |
| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Methoxy 6 Methylamino Nicotinate
De Novo Synthesis Pathways
A notable and practical synthesis of Methyl 2-methoxy-6-(methylamino)nicotinate has been developed starting from readily available halogenated pyridine (B92270) precursors. This pathway highlights strategic functional group interconversions and control of regioselectivity.
Strategies from Halogenated Pyridine Precursors (e.g., 2,6-dichloro-3-trifluoromethylpyridine)
An effective synthetic route to this compound commences with 2,6-dichloro-3-trifluoromethylpyridine. This multi-step process involves the sequential displacement of the chloro groups and the conversion of the trifluoromethyl group into a methoxycarbonyl group.
The initial step involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with an N-substituted methylamine (B109427), such as N-benzylmethylamine. This nucleophilic aromatic substitution reaction proceeds with high regioselectivity, affording the 6-(N-benzyl-N-methyl)aminopyridine derivative. The subsequent displacement of the remaining chloro group at the 2-position with a methoxy (B1213986) group is achieved using sodium methoxide. This is followed by the debenzylation of the amino group, typically through catalytic hydrogenation, to yield 2-methoxy-6-(methylamino)-3-trifluoromethylpyridine. The final and crucial transformation is the conversion of the trifluoromethyl group into a methoxycarbonyl group. This is accomplished by treating the trifluoromethylpyridine intermediate with a large excess of sodium methoxide, followed by acidic workup, to furnish the desired this compound.
Investigation of Regioselectivity in Synthetic Routes
The regioselectivity of the nucleophilic aromatic substitution on the 2,6-dichloropyridine (B45657) ring is a critical aspect of this synthetic strategy. The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine demonstrates a high degree of regioselectivity, with the substitution occurring preferentially at the 6-position. This observed selectivity can be attributed to the electronic and steric effects of the substituents on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group at the 3-position influences the electrophilicity of the adjacent carbon atoms. However, the steric hindrance posed by the trifluoromethyl group may direct the incoming nucleophile to the less hindered 6-position. In the reaction with N-benzylmethylamine, the 6-(N-benzyl-N-methyl)aminopyridine is formed as the major product with a high regiomeric ratio of over 98:2.
Optimization of Reaction Conditions and Yields
Table 1: Key Reaction Steps and Yields in the Synthesis of this compound
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |
| 1 | 2,6-dichloro-3-trifluoromethylpyridine | N-benzylmethylamine | 2-chloro-6-(N-benzyl-N-methylamino)-3-trifluoromethylpyridine | Quantitative |
| 2 | 2-chloro-6-(N-benzyl-N-methylamino)-3-trifluoromethylpyridine | Sodium methoxide | 2-methoxy-6-(N-benzyl-N-methylamino)-3-trifluoromethylpyridine | High |
| 3 | 2-methoxy-6-(N-benzyl-N-methylamino)-3-trifluoromethylpyridine | H₂, Pd/C | 2-methoxy-6-(methylamino)-3-trifluoromethylpyridine | High |
| 4 | 2-methoxy-6-(methylamino)-3-trifluoromethylpyridine | Sodium methoxide, then H⁺ | This compound | Excellent |
Modern Synthetic Approaches
While the de novo synthesis provides a reliable route to this compound, modern synthetic methodologies offer potential advantages in terms of reaction efficiency, safety, and scalability. Although specific applications of these techniques to the target molecule are not extensively reported, their successful implementation in the synthesis of related substituted pyridines suggests their applicability.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivities. In the context of synthesizing substituted nicotinates, microwave heating can be particularly beneficial for the nucleophilic aromatic substitution steps. For instance, the reaction of chloropyridines with amines, which often requires prolonged heating under conventional conditions, can be significantly expedited with microwave assistance. A hypothetical microwave-assisted synthesis of an intermediate could involve the reaction of a dichloronicotinate precursor with methylamine in a sealed vessel under microwave irradiation, potentially reducing the reaction time from hours to minutes.
Table 2: Comparison of Conventional and Potential Microwave-Assisted Synthesis of a Generic 2-amino-6-chloronicotinate
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours to Days | Minutes to Hours |
| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures in sealed vessels |
| Yield | Variable | Often higher due to reduced side reactions |
| Scalability | Can be challenging for prolonged reactions | Scalable with appropriate microwave reactors |
Continuous Flow Reaction Technologies
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. The synthesis of functionalized pyridines has been successfully demonstrated using continuous flow systems. For the synthesis of this compound, a continuous flow setup could be envisioned where the halogenated pyridine precursor and the nucleophiles are pumped through heated reactors containing immobilized reagents or catalysts. This approach could allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The modular nature of flow chemistry would also enable the telescoping of multiple reaction steps, thereby reducing the need for isolation and purification of intermediates. While a dedicated continuous flow synthesis for this specific target molecule has not been detailed in the literature, the principles and technologies are well-established for analogous pyridine functionalizations.
Enzymatic Synthesis Methods for Nicotinamide (B372718) Derivatives
The synthesis of nicotinamide derivatives, a class of compounds to which this compound belongs, has increasingly benefited from biocatalysis. nih.gov Enzymatic processes offer significant advantages over traditional chemical methods, including mild reaction conditions, high catalytic efficiency, and enhanced stereoselectivity. nih.gov These methods are considered environmentally friendly or "green" approaches to chemical synthesis. nih.gov
Enzymes, particularly lipases, have proven effective in catalyzing the formation of amide bonds. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to synthesize various nicotinamide derivatives from methyl nicotinate (B505614) and different amines. nih.gov This type of enzymatic reaction, known as amidation, is often reversible, and using an excess of the amine substrate can drive the reaction toward higher product yields. nih.gov The choice of solvent is critical for the success of these enzymatic reactions, as it can influence substrate solubility, enzyme activity, and stability. nih.gov Studies have shown that greener solvents like tert-amyl alcohol can provide high product yields, outperforming many other common organic solvents. nih.gov
The efficiency of enzymatic synthesis can be further enhanced through the use of continuous-flow microreactors. This technology allows for shorter reaction times and increased product yields compared to traditional batch processes, making it a promising strategy for the sustainable and rapid production of pharmaceutical intermediates. nih.gov
Table 1: Effect of Reaction Media on the Enzymatic Synthesis of Nicotinamide Derivatives Data derived from studies using Novozym® 435 in a continuous flow reactor. nih.gov
| Solvent | Log P | Yield (%) |
| tert-Amyl alcohol | 1.04 | 82.4 ± 1.2 |
| Acetonitrile | -0.33 | 64.8 ± 1.5 |
| Isopropanol | -0.39 | 54.3 ± 1.4 |
| Acetone | -0.16 | 34.5 ± 0.8 |
| Methanol | -0.76 | 26.5 ± 0.6 |
| Toluene | 2.5 | 18.6 ± 1.2 |
| DMSO | -1.35 | No Reaction |
| DMF | -1.0 | No Reaction |
Derivatization and Functionalization Strategies
This compound possesses several reactive sites—the pyridine ring, the ester, the methoxy group, and the methylamino group—that allow for a wide range of derivatization and functionalization reactions. These transformations are key to modifying the molecule's properties and incorporating it into larger, more complex structures.
The pyridine ring of this compound can undergo electrophilic aromatic substitution to introduce halogen atoms. The existing electron-donating groups (methoxy and methylamino) activate the ring, directing incoming electrophiles to specific positions. Bromination, for example, can be achieved using brominating agents. Given the directing effects of the substituents, the 5-position is a probable site for such a reaction, yielding a 5-bromo derivative. This halogenated intermediate becomes a valuable precursor for subsequent cross-coupling reactions.
Nucleophilic substitution reactions are a cornerstone for functionalizing pyridine rings, particularly when a good leaving group, such as a halogen, is present. A 5-bromo derivative of this compound could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the bromine atom. This allows for the introduction of a diverse array of functional groups at this position, further expanding the molecular complexity and utility of the scaffold.
The functional groups on this compound can be selectively oxidized or reduced. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent steps.
Conversely, the ester group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol (a hydroxymethyl group). This introduces a new reactive handle for further chemical modifications, such as etherification or further oxidation.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. researchgate.nettcichemicals.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. researchgate.nettcichemicals.com A halogenated derivative, such as 5-bromo-methyl 2-methoxy-6-(methylamino)nicotinate, is an ideal substrate for this reaction. By reacting it with various aryl or heteroaryl boronic acids, a wide range of biaryl and heteroaryl structures can be synthesized under mild conditions, a process that tolerates many functional groups. tcichemicals.com
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
This compound and its derivatives serve as versatile building blocks in the synthesis of more complex organic molecules. cymitquimica.com The presence of multiple, distinct functional groups allows for a programmed, stepwise approach to constructing elaborate molecular architectures. For example, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, the amino group can be further alkylated or acylated, and the pyridine ring can be functionalized through halogenation followed by cross-coupling reactions. This multi-faceted reactivity makes the compound a valuable starting material in medicinal chemistry and materials science for creating novel compounds with specific functions. cymitquimica.commdpi.com The ability to systematically modify each part of the molecule provides chemists with the tools to fine-tune its structural and electronic properties for targeted applications. mdpi.com
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methoxy 6 Methylamino Nicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms can be determined.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of Methyl 2-methoxy-6-(methylamino)nicotinate would exhibit distinct signals corresponding to the different types of protons present.
Key expected proton signals include those for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group attached to the nitrogen (methylamino), the protons of the methoxy (B1213986) group, and the protons of the methyl ester group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methyl groups, being more shielded, would appear in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.0 - 8.0 | Doublet, Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Methyl Ester (-COOCH₃) | 3.7 - 3.9 | Singlet |
| Methylamino (-NHCH₃) | 2.8 - 3.0 | Singlet |
| Amino (-NH) | 5.0 - 6.0 | Broad Singlet |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Carbon NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the methoxy carbon, the methylamino carbon, and the methyl ester carbon. The chemical shifts of the aromatic carbons are typically found in the range of 100-160 ppm. The carbonyl carbon is significantly deshielded and appears further downfield, typically around 160-180 ppm. The aliphatic carbons of the methyl groups would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine Ring Carbons | 100 - 160 |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Methoxy Carbon (-OCH₃) | 50 - 60 |
| Methyl Ester Carbon (-COOCH₃) | 50 - 60 |
| Methylamino Carbon (-NHCH₃) | 25 - 35 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, correlations would be expected between the methyl protons of the ester and the carbonyl carbon, and between the methoxy protons and the carbon of the pyridine ring to which the methoxy group is attached.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. By comparing the exact measured mass with the calculated mass for a given chemical formula, the molecular formula of this compound can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Analysis
A Fourier Transform Infrared (FTIR) spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. While a definitive spectrum is not available, a hypothetical analysis based on related compounds suggests the presence of the following key vibrational modes:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (ester) | 1700-1730 | Stretching |
| C=C, C=N (aromatic ring) | 1500-1650 | Stretching |
| C-O (ester, ether) | 1000-1300 | Stretching |
| C-N (amine) | 1000-1250 | Stretching |
Note: This table is predictive and not based on published experimental data for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.
Fourier Transform Raman (FT-Raman) Spectroscopy
An FT-Raman spectrum of this compound would be anticipated to show strong signals for the aromatic ring vibrations and other key functional groups. Expected Raman shifts would include:
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3050-3150 | Stretching |
| C=C (aromatic ring) | 1550-1650 | Stretching (strong) |
| C=O (ester) | 1700-1750 | Stretching (weak) |
| C-O-C (ether) | 1100-1200 | Stretching |
| C-N (amine) | 1000-1200 | Stretching |
Note: This table is predictive and not based on published experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to result from π→π* and n→π* transitions within the substituted pyridine ring. The methoxy, methylamino, and methyl nicotinate (B505614) groups would act as auxochromes, influencing the position and intensity of the absorption maxima (λmax). Based on similar aromatic systems, one might predict absorption bands in the 250-350 nm range.
| Transition Type | Expected λmax (nm) | Solvent Effects |
| π → π | ~250-300 | May show solvatochromic shifts |
| n → π | ~300-350 | May show solvatochromic shifts |
Note: This table is predictive and not based on published experimental data for this compound.
Elemental Analysis
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₉H₁₂N₂O₃), the theoretical elemental composition would be:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 9 | 108.099 | 55.10% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.17% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.28% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 24.47% |
| Total | 196.206 | 100.00% |
Note: This table presents calculated theoretical values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions. As no published crystal structure is available, a hypothetical data table cannot be generated. Such an analysis would be invaluable for understanding the compound's solid-state conformation and packing.
Computational Chemistry and Molecular Modeling Studies of Methyl 2 Methoxy 6 Methylamino Nicotinate
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These calculations can predict various molecular attributes with high accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netepstem.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. For Methyl 2-methoxy-6-(methylamino)nicotinate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to optimize the molecule's geometry to its most stable, lowest-energy state. researchgate.netresearchgate.net From this optimized structure, a wide range of properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), thermodynamic parameters, and electronic characteristics, can be determined. epstem.net
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.netmaterialsciencejournal.org For this compound, calculating these values would provide fundamental insights into its electronic behavior and reactivity profile. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data generated from an FMO analysis. The values are not based on actual experimental results for the specified compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). malayajournal.org Green and yellow represent areas of neutral or intermediate potential. An MEP map for this compound would identify the electron-rich nitrogen and oxygen atoms as potential sites for electrophilic interaction, and electron-deficient regions, likely around hydrogen atoms, as sites for nucleophilic interaction. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jbcpm.com This simulation is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netnih.gov
In a hypothetical docking study involving this compound, the compound would be treated as a flexible ligand, and a specific protein target would be chosen. The simulation would place the ligand into the protein's active site in numerous possible conformations and orientations. A scoring function would then estimate the binding free energy for each pose, with lower scores typically indicating more favorable binding. jbcpm.com The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.netmdpi.com This information is invaluable for understanding the structural basis of a compound's potential biological activity.
Prediction of Ligand-Protein Interactions
The prediction of interactions between a small molecule (ligand) like this compound and a biological protein target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex.
For the nicotinate (B505614) scaffold, these simulations typically reveal a range of non-covalent interactions that stabilize the ligand within the protein's binding site. Key predicted interactions often include:
Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring, the carbonyl oxygen of the ester group, and the nitrogen of the methylamino group are all potential hydrogen bond acceptors or donors. These are critical for anchoring the ligand in a specific orientation.
Hydrophobic Interactions: The methyl groups (on the methoxy (B1213986) and amino substituents) and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic pyridine ring can interact with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan through π-π stacking, further enhancing binding affinity. mdpi.com
These predictive studies are often the first step in identifying potential biological targets for the compound and understanding its mechanism of action at a molecular level.
Analysis of Binding Pockets and Orientations
Following the prediction of ligand-protein interactions, a detailed analysis of the binding pocket provides crucial information about the specific amino acid residues involved and the ligand's binding orientation. This analysis helps to rationalize the observed or predicted binding affinity.
Using homology modeling and site-directed mutagenesis, studies on similar heterocyclic compounds have identified key residues crucial for binding. nih.gov For a compound like this compound, analysis of its docked pose within a hypothetical receptor might identify a specific network of interacting residues. For instance, a binding pocket could be characterized by the presence of polar residues like serine or threonine positioned to form hydrogen bonds with the methoxy or carbonyl groups, while hydrophobic residues like leucine (B10760876) or valine might form a cavity that accommodates the methyl groups.
The orientation of the nicotinate core is stabilized by a network of aromatic residues, which prevents the movement of transmembrane helices—a necessary step for receptor activation. nih.gov A detailed examination of these interactions allows for the rational design of new derivatives with improved binding affinity by modifying the ligand's structure to optimize interactions with specific residues.
Table 1: Example of Predicted Interacting Residues and Interaction Types
| Interacting Residue (Example) | Residue Type | Predicted Interaction with this compound |
|---|---|---|
| Tyrosine (Tyr) | Aromatic, Polar | π-π stacking with the pyridine ring; potential hydrogen bond with methoxy group |
| Phenylalanine (Phe) | Aromatic, Nonpolar | π-π stacking with the pyridine ring |
| Serine (Ser) | Polar | Hydrogen bond with the carbonyl oxygen or ring nitrogen |
| Leucine (Leu) | Aliphatic, Nonpolar | Hydrophobic interaction with methyl groups |
| Aspartic Acid (Asp) | Acidic | Potential ionic or strong hydrogen bond with the protonated methylamino group |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For nicotinate derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. These models are built using a "training set" of compounds with known activities and are then validated using an external "test set". nih.gov
The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that correlates these descriptors with activity. nih.gov
Correlation of Molecular Descriptors with Biological Activity
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. springernature.com In QSAR studies of compounds with scaffolds similar to nicotinates, certain descriptors consistently show a strong correlation with biological activity. nih.gov
Key molecular descriptors and their typical correlations include:
Hydrophobicity (e.g., LogP): This descriptor measures a compound's affinity for a nonpolar environment. Studies on related structures have shown that the presence of hydrophobic substituents can increase biological activity, suggesting the importance of hydrophobic interactions in the binding pocket. nih.gov
Electronic Properties (e.g., Hammett constants, partial charges): These describe the electron-donating or electron-withdrawing nature of substituents. For instance, the presence of electron-donating groups at certain positions on the ring can increase binding affinity by modulating the electronic character of the scaffold. nih.gov
Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): These relate to the size and shape of the molecule and its substituents. They help define the spatial requirements of the receptor's binding pocket.
A QSAR model for a series of nicotinate derivatives might reveal that high activity is correlated with an optimal LogP value, the presence of a hydrogen bond donor at position 6, and a specific steric volume.
Table 2: Common Molecular Descriptors in QSAR and Their Significance
| Descriptor Class | Example Descriptor | Information Encoded | Potential Correlation with Activity |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity / Water solubility | Positive or negative correlation depending on the nature of the binding site |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Electron-donating groups may increase activity by enhancing binding interactions nih.gov |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Optimal size/shape is required to fit the binding pocket |
| Topological | Wiener Index | Molecular branching and compactness | Influences how the molecule fits into the active site |
Pharmacophore Identification for Nicotinate Scaffolds
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-protein complex. nih.govmdpi.com
For the nicotinate scaffold, a hypothetical pharmacophore model would identify the key functional groups and their spatial arrangement. This model could include features such as:
A Hydrogen Bond Acceptor feature corresponding to the nitrogen atom in the pyridine ring.
A second Hydrogen Bond Acceptor feature from the carbonyl oxygen.
A Hydrogen Bond Donor feature from the N-H of the methylamino group.
A Hydrophobic/Aromatic feature representing the pyridine ring.
An additional Hydrophobic feature for the methyl groups.
This pharmacophore model serves as a 3D query to screen large virtual compound libraries to identify novel molecules that match the essential features, and thus are likely to be active. nih.govnih.gov The models are validated by their ability to distinguish between known active and inactive compounds. nih.gov
Theoretical Spectroscopic Parameter Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) spectra.
These theoretical predictions serve several purposes:
Structural Validation: By comparing the theoretically predicted spectrum with the experimentally measured one, researchers can confirm the synthesized molecular structure. Discrepancies may indicate an incorrect structure or the presence of impurities.
Spectral Assignment: Theoretical calculations help in the assignment of complex experimental spectra, allowing specific peaks to be attributed to particular vibrational modes or specific atoms (in NMR).
Understanding Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, electronic transitions, and chemical potential. mdpi.com
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. The close agreement often found between theoretical and experimental data provides a high degree of confidence in the computational models. nih.gov
Biological and Biochemical Research Perspectives on Methyl 2 Methoxy 6 Methylamino Nicotinate
Investigation of Molecular Targets and Pathways
There is no available research detailing the specific molecular targets or pathways affected by Methyl 2-methoxy-6-(methylamino)nicotinate.
Enzyme Inhibition Studies
No published studies were found that investigate the inhibitory effects of this compound on enzymes such as Nicotinate (B505614) Phosphoribosyltransferase (NAPRT), Nicotinamide (B372718) N-methyltransferase (NNMT), or Poly(ADP-ribose) Polymerase (PARP).
Receptor Modulation and Binding Assays
Information regarding the modulation of or binding to nicotinic acid receptors, neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), or the GPR109A receptor by this compound is not available in the current body of scientific literature.
Interaction with Key Biomolecules
There are no documented studies on the interaction of this compound with key biomolecules.
Modulation of Cellular Pathways
Specific data on how this compound may modulate cellular pathways is currently unavailable.
Alterations in Signal Transduction Mechanisms
No research has been published detailing any alterations in signal transduction mechanisms caused by this compound.
Regulation of Gene Expression
There is no available data on the effects of this compound on the regulation of gene expression.
Influence on Metabolic Regulation (e.g., NAD+ biosynthesis pathways)
The metabolic influence of nicotinate derivatives, such as this compound, is primarily assessed through their interaction with nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis pathways. NAD+ is a critical coenzyme in cellular metabolism and signaling. Human cells synthesize NAD+ through several routes: the de novo pathway originating from the amino acid tryptophan, and the salvage pathways that recycle precursors like nicotinamide (Nam), nicotinic acid (NA), and their respective ribosides. nih.govstanford.edu
Nicotinic acid and its analogs are key substrates in the Preiss-Handler pathway, a specific branch of the NAD+ salvage pathway. In this pathway, the enzyme nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid into nicotinic acid mononucleotide (NAMN). nih.gov Subsequently, NAMN is adenylated to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to produce NAD+.
Research into compounds like this compound focuses on determining if they can act as substrates or modulators for key enzymes within these pathways. As a nicotinate derivative, its potential to be processed by NAPRT is a primary area of investigation. Such interaction could influence the intracellular pool of NAD+, a molecule central to cellular bioenergetics, DNA repair through Poly(ADP-ribose) polymerases (PARPs), and signaling via sirtuins. stanford.edu The regulation of these pathways is crucial, as decreased NAD+ levels have been associated with age-related metabolic changes and inflammatory responses. stanford.edu
Table 1: Overview of Major NAD+ Biosynthesis Pathways
| Pathway | Precursor(s) | Key Enzyme(s) | Intermediate(s) | Final Product |
|---|---|---|---|---|
| De Novo Synthesis | Tryptophan | Quinolinate Phosphoribosyltransferase (QPRT) | Quinolinic Acid, Nicotinic Acid Mononucleotide (NAMN) | NAD+ |
| Preiss-Handler (Salvage) | Nicotinic Acid (NA) | Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinic Acid Mononucleotide (NAMN), Nicotinic Acid Adenine Dinucleotide (NAAD) | NAD+ |
| Nam Salvage | Nicotinamide (Nam) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Mononucleotide (NMN) | NAD+ |
In Vitro Biological Activity Screening Methodologies
Development and Validation of Enzymatic Assays
To investigate the biochemical activity of nicotinate derivatives, robust enzymatic assays are developed and validated. These assays are crucial for quantifying the interaction of a compound with specific enzyme targets, such as those in the NAD+ biosynthesis pathways. A primary target for nicotinate derivatives is Nicotinate Phosphoribosyltransferase (NAPRT). mdpi.com
A notable example is the development of a continuous coupled fluorometric assay for NAPRT activity. mdpi.com This method offers high sensitivity and is suitable for automation. The assay functions in multiple steps:
NAPRT catalyzes the reaction of a nicotinate analog with phosphoribosyl pyrophosphate (PRPP) to produce nicotinic acid mononucleotide (NAMN). mdpi.com
The product, NAMN, is then converted by ancillary enzymes (NadD and NadE) first to NAAD and subsequently to NAD+. mdpi.com
The newly synthesized NAD+ is quantified using a fluorometric cycling assay, where the formation of NADH is measured. For compounds that may interfere with NADH fluorescence, the assay can be further coupled to the reduction of resazurin (B115843) to the highly fluorescent resorufin, which is monitored at different wavelengths. mdpi.com
Validation of such assays is critical and involves confirming the inhibitory or substrate activity of known reference compounds. mdpi.com The sensitivity of these assays allows for the detection of NAMN formation in the nanomolar range, enabling precise measurement of enzyme kinetics and inhibitor potency (e.g., Kᵢ values). mdpi.com
Table 2: Key Parameters for a Validated Fluorometric NAPRT Assay
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Assay Principle | Multi-step enzymatic conversion of NAMN to a fluorescent signal (NADH or Resorufin). | Coupled enzyme reaction | mdpi.com |
| Enzymes Used | Recombinant human NAPRT, NadD, NadE, and enzymes for cycling reaction. | Purified recombinant proteins | mdpi.com |
| Detection Method | Fluorometry | Measurement of NADH or Resorufin fluorescence intensity over time. | mdpi.com |
| Sensitivity | The lowest detectable concentration of the product. | As low as 5 nM of NAMN. | mdpi.com |
| Validation | Confirmation of assay performance using known inhibitors or substrates. | Testing with known nicotinic acid analogues. | mdpi.com |
| Amenability | Suitability for high-throughput applications. | Automation and miniaturization compatible. | mdpi.com |
High-Throughput Screening (HTS) Approaches for Nicotinate Derivatives
High-Throughput Screening (HTS) provides a framework for rapidly evaluating large libraries of chemical compounds, including diverse nicotinate derivatives, to identify molecules that modulate a specific biological target. nih.gov The process is systematic and involves several key stages, from assay development to hit confirmation.
The HTS workflow begins with the adaptation of a validated biochemical or cell-based assay into a high-density format (e.g., 384- or 1536-well plates). helsinki.fi For nicotinate derivatives, this could involve the enzymatic assay for NAPRT described previously or cell-based assays measuring changes in intracellular NAD+ levels. The robustness of the HTS assay is determined using statistical parameters, most notably the Z'-factor, which compares the signal separation between positive and negative controls. A Z'-factor greater than 0.5 is typically required for a reliable screen. helsinki.fiucsf.edu
Following a successful pilot screen of a smaller compound set, the full-scale screen is performed using robotic liquid handling systems to ensure precision and throughput. ucsf.edu Hits—compounds that show significant activity—are then subjected to a series of validation steps. This includes re-testing to confirm activity, dose-response analysis to determine potency, and orthogonal assays to rule out false positives caused by interference with the assay technology. nih.govhelsinki.fi Preliminary structure-activity relationship (SAR) analysis may also be performed to identify common chemical features among the active compounds. ucsf.edu
Table 3: Standard Workflow for High-Throughput Screening (HTS)
| Stage | Objective | Key Activities | Quality Control Metric |
|---|---|---|---|
| 1. Assay Development | Create a robust and scalable assay for the biological target. | Miniaturize assay to 384/1536-well format; optimize reagent concentrations and incubation times. | Z'-factor > 0.5 |
| 2. Pilot Screen | Validate the HTS protocol and assess initial hit rate. | Screen a small, diverse library of compounds (~2,000). | Z'-factor and Z-factor > 0.5 |
| 3. Full-Scale Screen | Screen a large compound library to identify initial "hits". | Automated screening of tens of thousands of compounds. | Consistent Z-factor, low signal variance |
| 4. Hit Confirmation | Verify the activity of primary hits. | Re-test active compounds from fresh stock. | Reproducible activity |
| 5. Hit Validation | Characterize the potency and rule out artifacts. | Generate dose-response curves (IC₅₀/EC₅₀); perform counter-screens and orthogonal assays. | Confirmed activity in multiple assay formats |
| 6. SAR Analysis | Identify preliminary structure-activity relationships. | Group active compounds by chemical structure to guide future optimization. | N/A |
Structure Activity Relationship Sar Studies of Methyl 2 Methoxy 6 Methylamino Nicotinate and Its Analogues
Impact of Substituent Modifications on Biological Activity and Binding Affinity
The biological activity of methyl 2-methoxy-6-(methylamino)nicotinate is highly dependent on the nature and position of its substituents. Modifications to the methoxy (B1213986), methylamino, and ester groups, as well as substitution on the pyridine (B92270) ring, can dramatically alter the compound's potency and selectivity for its target receptors.
The methoxy group at the C2-position of the pyridine ring is a key determinant of the molecule's electronic properties and binding interactions. SAR studies on related 6-substituted nicotine (B1678760) analogues have shown that a methoxy group at the 6-position (analogous to the 2-position in the nicotinate (B505614) scaffold relative to the other substituents) results in a compound with significant, though somewhat reduced, affinity for nAChRs compared to nicotine itself. For instance, 6-methoxynicotine has a binding affinity (Ki) of 22 nM for nAChRs. pharmacy180.com This suggests that the oxygen of the methoxy group may act as a hydrogen bond acceptor, contributing to the binding energy at the receptor site. Replacing the methoxy group with other alkoxy groups of varying sizes would help to probe the steric tolerance of the binding pocket. Demethylation to a hydroxyl group would introduce both hydrogen bond donating and accepting capabilities, potentially altering the binding mode and affinity.
The methylamino group at the C6-position is critical for activity, likely playing a role in hydrogen bonding and influencing the basicity of the pyridine nitrogen. The size and nature of this substituent are governed by strict steric and electronic constraints. Studies on analogous 6-substituted nicotinic ligands indicate that the steric size of the substituent at this position significantly modulates receptor affinity; increased size generally leads to decreased affinity. pharmacy180.com
Modification of the methylamino group, for example, by increasing the alkyl chain length (e.g., to ethylamino or propylamino), would likely decrease binding affinity due to steric hindrance within the receptor's binding site. Conversely, demethylation to a primary amino group (-NH2) could alter the hydrogen bonding pattern and basicity, which may either enhance or reduce activity depending on the specific interactions within the binding pocket. The presence of the N-H bond allows for a hydrogen bond donor interaction, which can be critical for anchoring the ligand to the receptor.
Introducing a halogen, such as bromine, at the C5-position of the nicotinate ring can significantly impact binding affinity, primarily through electronic effects and by altering the lipophilicity of the molecule. Halogens are electron-withdrawing groups that can modulate the electron density of the pyridine ring, thereby influencing its interaction with the receptor.
In studies of 6-substituted nicotine analogues, a bromo substituent at the 6-position (6-bromonicotine) was found to have a very high affinity for nAChRs, with a Ki value of 0.45 nM. pharmacy180.com This is a substantial increase in affinity compared to nicotine itself (Ki = 2.4 nM) and 6-methoxynicotine (Ki = 22 nM). pharmacy180.com This suggests that an electronegative and lipophilic substituent at this position is highly favorable for binding. Similarly, introducing bromine at the C5-position of this compound would be expected to enhance binding affinity by creating favorable electronic and hydrophobic interactions within the receptor's binding pocket. Studies on other neonicotinoids have also shown that C5-halogenation can maintain or enhance insecticidal activity, underscoring the importance of this position for molecular recognition.
While specific data on ester modifications for this exact scaffold are limited, general medicinal chemistry principles suggest that altering the ester can dramatically affect activity. For example, in acetylcholine (B1216132), increasing the size of the alkyl group beyond methyl in the acyl portion leads to inactive compounds. Esters derived from larger acids can even convert an agonist into an antagonist. Bioisosteric replacement of the ester with groups of similar size and electronic properties, such as amides or small ketones, could help determine the precise role of this functional group. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which would likely lead to a drastic change in binding affinity and selectivity.
Analysis of Electronic and Steric Effects on Structure-Activity Relationships
The biological activity of this compound analogues is a complex interplay of electronic and steric factors. Quantitative structure-activity relationship (QSAR) studies on related 6-substituted nicotine derivatives have demonstrated that both the electronic nature (σ) and lipophilicity (π) of the substituent influence nAChR affinity. pharmacy180.com However, these properties are further modulated by the steric size of the substituent, with increased bulk generally leading to a decrease in affinity. pharmacy180.com
The methoxy group at C2 and the methylamino group at C6 are both electron-donating groups, which increase the electron density of the pyridine ring. This enhanced electron density can strengthen cation-π interactions between the aromatic ring and cationic residues (like lysine (B10760008) or arginine) in the receptor binding site. Halogenation at the C5-position, with an electron-withdrawing group like bromine, alters this electronic profile, which, as seen with 6-bromonicotine, can be highly beneficial for binding. pharmacy180.com The optimal activity is therefore a result of a fine balance between electron-donating and electron-withdrawing effects across the pyridine scaffold, combined with substituents that possess the optimal size and shape to fit within the confines of the receptor's binding pocket.
Correlation between Chemical Structure and Specific Receptor or Enzyme Binding Affinity
The chemical structure of this compound analogues directly correlates with their binding affinity for specific receptors, most notably subtypes of nAChRs. The arrangement of functional groups allows for specific interactions, such as hydrogen bonds and hydrophobic contacts, that determine the strength of the ligand-receptor complex.
Interactive Data Table: Binding Affinities of 6-Substituted Nicotine Analogues at nAChRs
| Compound | Substituent at C6 | Binding Affinity (Ki, nM) |
| Nicotine | -H | 2.4 |
| 6-Bromonicotine | -Br | 0.45 |
| 6-Methoxynicotine | -OCH3 | 22 |
This table illustrates the impact of different substituents at the 6-position of the pyridine ring on the binding affinity to nicotinic acetylcholine receptors (nAChRs). Data sourced from literature on nicotine analogues provides a model for understanding the SAR of similarly substituted nicotinates. pharmacy180.com
Advanced Research Applications and Future Directions for Methyl 2 Methoxy 6 Methylamino Nicotinate
Development of Novel Chemical Scaffolds for Medicinal Chemistry
In medicinal chemistry, the development of novel chemical scaffolds is fundamental to the discovery of new therapeutic agents. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. Heterocyclic compounds, such as the pyridine-based structure of Methyl 2-methoxy-6-(methylamino)nicotinate, are of particular interest due to their prevalence in existing drugs and their ability to interact with a wide range of biological targets.
The functional groups present on this compound—a methoxy (B1213986) group, a methylamino group, and a methyl ester—provide multiple points for chemical modification. Researchers could utilize this compound as a starting material to synthesize more complex molecules. For instance, the methyl ester could be hydrolyzed to a carboxylic acid and then coupled with various amines to form amides, or the methylamino group could be further alkylated or acylated. These modifications would generate a library of new compounds built upon the 2-methoxy-6-(methylamino)nicotinate scaffold, which could then be screened for biological activity.
Table 1: Potential Modifications of the this compound Scaffold
| Functional Group | Potential Reaction | Resulting Functional Group |
|---|---|---|
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Amidation | Amide |
| Methylamino | Acylation | Amide |
| Methylamino | Reductive Amination | Secondary/Tertiary Amine |
Design of Targeted Molecular Probes and Ligands
Targeted molecular probes are essential tools in chemical biology for visualizing and studying biological processes. These probes are often fluorescently labeled molecules that bind with high specificity to a particular protein or biomolecule of interest. A compound like this compound could serve as a foundational structure for designing such probes.
The design process would involve identifying a biological target of interest and then modifying the structure of the nicotinate (B505614) derivative to enhance its binding affinity and selectivity for that target. This is often achieved through structure-activity relationship (SAR) studies. Once a potent ligand is developed, a fluorescent dye or another reporter tag can be chemically attached to a non-essential part of the molecule. The resulting molecular probe can then be used in techniques like fluorescence microscopy or flow cytometry to study the target in cells and tissues. The choice of fluorophore and the point of attachment are critical to ensure that the probe's binding properties and the dye's fluorescence are not compromised.
Exploration as a Tool in Chemical Biology
Chemical biology utilizes small molecules to probe and manipulate biological systems. Beyond being a scaffold for drug candidates or molecular probes, a compound like this compound could be explored as a tool in other chemical biology applications. For example, it could be used in chemical genetics, where small molecules are used to perturb protein function, offering an alternative to traditional genetic knockout techniques.
If this compound were found to inhibit a specific enzyme, it could be used to study the downstream effects of that enzyme's activity in a biological pathway. Furthermore, derivatives could be synthesized with "clickable" handles, such as alkynes or azides, allowing for their use in activity-based protein profiling (ABPP) to identify their cellular targets.
Integration of Sustainable and Green Synthesis Methodologies
Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of compounds like this compound and its derivatives can be made more sustainable by employing several strategies. These include using renewable starting materials, reducing the number of synthetic steps, using less hazardous solvents, and employing catalytic reactions instead of stoichiometric reagents.
For example, a greener synthesis might involve biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov Continuous flow chemistry is another green technology that can improve safety, efficiency, and scalability compared to traditional batch processing. nih.gov
Table 2: Principles of Green Chemistry in Synthesis
| Principle | Application in Synthesis |
|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |
| Benign Solvents | Using safer solvents like water or ethanol, or minimizing solvent use altogether. |
Automation and High-Throughput Techniques in Chemical Synthesis and Screening
Modern drug discovery relies heavily on automation and high-throughput techniques to accelerate the synthesis and screening of large numbers of compounds. rsc.org If this compound were used as a core scaffold, automated synthesizers could be employed to rapidly generate a library of hundreds or thousands of derivatives. rug.nl These automated platforms can perform reactions, purifications, and analyses in a miniaturized format, such as in 96- or 384-well plates. moleculardevices.com
Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to identify "hits"—compounds that show activity against a specific biological target. HTS assays are typically automated and use fluorescence, luminescence, or absorbance readouts to quickly assess the activity of thousands of compounds. biocompare.com This combination of automated synthesis and HTS significantly shortens the timeline for identifying promising lead compounds in the early stages of drug discovery. rsc.org
Synergistic Integration of Computational and Experimental Research Approaches
The integration of computational and experimental methods is a powerful strategy in modern chemical research. mdpi.com In the context of this compound, computational tools could be used to predict the properties of its derivatives before they are synthesized. Techniques like molecular docking could simulate how different derivatives might bind to the active site of a target protein, helping to prioritize which compounds to synthesize.
Quantum mechanics calculations can be used to predict the reactivity and electronic properties of the molecule, guiding the design of synthetic routes. mdpi.comresearchgate.net These in silico predictions can then be validated through experimental synthesis and biological testing. This iterative cycle of computational design and experimental validation can lead to a more efficient and rational approach to drug discovery, saving time and resources compared to traditional trial-and-error methods. benthamscience.com
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-methoxy-6-(methylamino)nicotinate, and what critical steps ensure high yield?
Answer:
The synthesis involves multi-step functionalization of the pyridine core. Key steps include:
- Esterification : Use of a bifunctional catalyst (e.g., MoO₃/SiO₂) for ester bond formation, which avoids traditional sulfuric acid and improves yield (79% reported for similar nicotinate esters) .
- Amination : Introducing the methylamino group at position 6 via nucleophilic substitution or reductive amination, requiring anhydrous conditions to prevent hydrolysis .
- Protection/Deprotection : Methoxy group installation at position 2 may require temporary protecting groups (e.g., Boc) to avoid side reactions .
Critical Steps : - Purification via column chromatography or recrystallization to isolate the product from intermediates like over-reduced byproducts .
- Monitoring reaction progress using TLC or HPLC to ensure complete conversion .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- GC-MS : Confirms molecular weight (e.g., m/z ≈ 210–260 range for similar compounds) and purity (single peak with 100% area indicates high purity) .
- NMR : Key signals include:
- HPLC : Quantifies purity (>98%) and detects polar impurities (e.g., unreacted nicotinic acid) .
Data Example :
| Technique | Key Data | Reference |
|---|---|---|
| GC-MS | m/z = 227 (base peak) | |
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OCH₃) |
Advanced: How do reaction conditions influence the stability of this compound?
Answer:
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under basic or aqueous conditions. Storage at −20°C in anhydrous solvents (e.g., dichloromethane) prevents decomposition .
- Thermal Stability : Melting point (~99°C for analogous compounds) indicates moderate thermal stability, but prolonged heating above 60°C degrades the compound .
- Light Sensitivity : Pyridine derivatives often require amber glassware to prevent photodegradation .
Methodological Mitigation : - Use inert atmospheres (N₂/Ar) during synthesis .
- Add stabilizers like antioxidants (e.g., BHT) for long-term storage .
Advanced: What methodological considerations are critical when evaluating the biological activity of this compound?
Answer:
- In Vivo Models : Use acetic acid-induced writhing (peripheral analgesia) and hot-plate tests (central analgesia) in rodents. Dose ranges of 5–10 mg/kg orally show significant activity (p < 0.05) .
- Mechanistic Studies :
- Analytical Validation : Microdialysis or HPLC to quantify compound penetration in skin/tissue .
Advanced: How can researchers resolve contradictions in catalytic efficiencies for esterification reactions?
Answer:
- Catalyst Comparison : Traditional H₂SO₄ (79% yield) vs. MoO₃/SiO₂ (higher selectivity, reduced side products). Discrepancies arise from substrate specificity and reaction scale .
- Optimization Strategies :
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use P95/P1 respirators for low exposure; OV/AG/P99 cartridges for high concentrations. Full-body protective suits and nitrile gloves are mandatory .
- First Aid :
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap/water; seek medical attention for irritation .
- Environmental Control : Prevent drainage contamination using spill trays and neutralization (e.g., 10% NaHCO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
